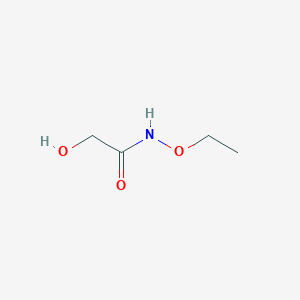

N-ethoxy-2-hydroxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethoxy-2-hydroxyacetamide” is a chemical compound that can be purchased for pharmaceutical testing . It is a compound with functional groups such as amines, alcohols, ethers, epoxides, and others .

Synthesis Analysis

The synthesis of 2-hydroxyacetamide derivatives, which could include “this compound”, has been reported in the literature. One method involves the electrochemical synthesis of 2-hydroxyacetamides by anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines at the surface of the carbon electrode . Another method involves the synthesis of N,N-di-octyl-2-hydroxyacetamide (DOHyA) by alkaline hydrolysis of N,N-di-octyl-2-acetoxyacetamide .

Scientific Research Applications

Quantum-Chemical Analysis and Complex Forming Ability : A study by Ikizler, Demirbaş, and Abbasoǧlu (2000) investigated the structures and electronic properties of N-hydroxyamide ethoxycarbonylhydrazones, a related compound to N-ethoxy-2-hydroxyacetamide. They explored properties like total energies, heats of formation, dipole moments, and ionization potentials using quantum-chemical methods. Additionally, they studied the complex forming ability of these compounds with metal cations, particularly with Ni2+ and Cu2+ (Ikizler, Demirbaş, & Abbasoǧlu, 2000).

Synthesis and Characterization : Zamudio Rivera, Carrillo, and Mancilla (2000) synthesized various hydroxyacetamides, exploring their potential as anticonvulsant agents and their use in the preparation of photographic elements and heterocyclic compounds. They characterized these compounds using spectroscopic methods (Zamudio Rivera, Carrillo, & Mancilla, 2000).

Crystal Structure Analysis : Perpétuo and Janczak (2009) obtained N-phenyl-2-hydroxyacetamide in crystalline form and analyzed its molecular structure using X-ray crystallography. They found that the molecules are linked by hydrogen bonds into one-dimensional chains, providing insights into its crystal structure and stability (Perpétuo & Janczak, 2009).

Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) studied the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. They employed Novozym 435 as a catalyst, exploring different acyl donors and parameters affecting the reaction (Magadum & Yadav, 2018).

Protecting Group in Peptide Syntheses : Smith et al. (1992) discussed the use of N-alkenyl and N-alkoxymethyl lactams, including derivatives of this compound, as protecting groups in peptide syntheses. They provided a methodology for adding and removing these protecting groups under mild conditions (Smith et al., 1992).

Mechanism of Action

Target of Action

N-Ethoxy-2-hydroxyacetamide is a synthetic compound that is structurally similar to urea . Its primary target is the bacterial enzyme urease . Urease plays a crucial role in the metabolism of urea in bacteria, and its inhibition can disrupt bacterial growth and survival .

Mode of Action

This compound acts as an antagonist of urease . It reversibly inhibits the enzyme, preventing the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms . This leads to a decrease in pH and ammonia levels, creating conditions that are more favorable for the action of antimicrobial agents .

Biochemical Pathways

The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . By preventing the production of ammonia, this compound disrupts this pathway and its downstream effects, which include the regulation of pH and nitrogen metabolism in bacteria .

Result of Action

The action of this compound results in a decrease in the pH and ammonia levels in urine infected with urea-splitting organisms . This can enhance the effectiveness of antimicrobial agents, leading to a higher cure rate for urinary tract infections caused by these organisms .

Properties

IUPAC Name |

N-ethoxy-2-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVKLPDPFCRRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)

![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)

![[(6-chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B2411624.png)